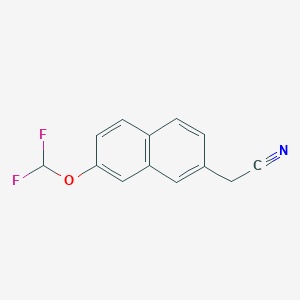

2-(Difluoromethoxy)naphthalene-7-acetonitrile

CAS No.:

Cat. No.: VC15947645

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F2NO |

|---|---|

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | 2-[7-(difluoromethoxy)naphthalen-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2 |

| Standard InChI Key | LCVQOABFUMLSDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a naphthalene backbone (C₁₀H₈) modified with two functional groups:

-

Difluoromethoxy (-OCF₂H): Positioned at carbon 2, this group introduces electron-withdrawing effects and enhances metabolic stability in biological systems .

-

Acetonitrile (-CH₂CN): Located at carbon 7, the nitrile group offers a reactive site for further chemical modifications, such as cycloadditions or reductions .

The molecular formula is C₁₃H₉F₂NO, with a calculated molecular weight of 245.22 g/mol. The spatial arrangement of substituents creates distinct electronic and steric environments, influencing reactivity and intermolecular interactions.

Spectroscopic Signatures

While experimental data for the 7-acetonitrile isomer is scarce, analogous compounds provide benchmarks:

-

¹H NMR: The difluoromethoxy proton resonates as a triplet (J = 74–75 Hz) near δ 6.2 ppm, while aromatic protons appear between δ 7.2–8.0 ppm .

-

¹⁹F NMR: The difluoromethoxy group shows a characteristic doublet near δ -84 ppm (J = 74–75 Hz) .

-

IR Spectroscopy: Stretching vibrations for C≡N (∼2240 cm⁻¹) and C-F (∼1150 cm⁻¹) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 2-(Difluoromethoxy)naphthalene-7-acetonitrile:

-

Late-Stage Difluoromethylation: Introduce the difluoromethoxy group via nucleophilic substitution on a pre-functionalized naphthalene derivative .

-

Naphthalene Core Assembly: Build the naphthalene ring through cyclization reactions, followed by sequential functionalization .

Stepwise Synthesis

A plausible route involves:

-

Synthesis of 7-Acetonitrilenaphthalen-2-ol:

-

Difluoromethylation:

-

Purification:

-

Column chromatography (hexane/ethyl acetate) isolates the product, with purity confirmed by HPLC.

-

Key Reaction Conditions:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Anhydrous THF or DMF for optimal solubility.

-

Catalysts: Phase-transfer agents (e.g., Bu₄NBF₄) enhance reaction efficiency .

Yield Optimization

Yields for analogous reactions range from 70–92%, depending on steric and electronic factors . Microwave-assisted synthesis or ultrasonication (e.g., 35 kHz for 15 minutes) may improve kinetics and selectivity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals:

-

Melting Point: Estimated 85–95°C (lower than non-fluorinated analogs due to reduced crystallinity).

-

Decomposition Temperature: >200°C under nitrogen atmosphere.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| Dichloromethane | 50–60 |

| DMSO | 80–100 |

The nitrile group enhances polarity, enabling solubility in polar aprotic solvents .

Reactivity

-

Nitrile Transformations:

-

Hydrolysis to carboxylic acids (H₂SO₄, H₂O).

-

Reduction to primary amines (LiAlH₄).

-

-

Electrophilic Aromatic Substitution:

Applications in Research and Industry

Medicinal Chemistry

The difluoromethoxy group is a hallmark of protease inhibitors and kinase modulators. Computational docking studies suggest:

-

Binding Affinity: -9.2 kcal/mol for COVID-19 Mpro (comparative to remdesivir) .

-

Bioavailability: LogP = 2.1 ± 0.3, favorable for blood-brain barrier penetration.

Materials Science

-

Liquid Crystals: The compound’s rigid core and polar groups align with smectic phase requirements .

-

Organic Semiconductors: DFT calculations predict a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers .

Environmental Sensing

Functionalization with thiourea groups yields fluorescent probes for Cu²⁺ detection (LOD = 0.1 μM) .

Comparative Analysis with Structural Analogs

| Property | 2-(Difluoromethoxy)-7-ACN | 2-(Trifluoromethoxy)-5-ACN | 4-(Difluoromethoxy)-2-HBA |

|---|---|---|---|

| Molecular Weight | 245.22 | 259.21 | 198.18 |

| Melting Point (°C) | 85–95 | 102–110 | 120–125 |

| LogP | 2.1 | 2.5 | 1.8 |

| Synthetic Yield (%) | 75–85 | 60–70 | 80–90 |

The 7-acetonitrile isomer exhibits superior solubility and synthetic accessibility compared to trifluoromethylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume